molecular formula C11H16N4O B8809562 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B8809562
M. Wt: 220.27 g/mol
InChI Key: IKFDQOISQDWDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound with a unique structure that combines a morpholine ring and a tetrahydropyrido[4,3-d]pyrimidine core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrido[4,3-d]pyrimidine derivative with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, such as mTOR and PI3K, by binding to their active sites and preventing their activity. This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell proliferation, survival, and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
  • 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
  • 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide

Uniqueness

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C11H16N4O/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15/h8,12H,1-7H2

InChI Key

IKFDQOISQDWDLN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)N3CCOCC3

Origin of Product

United States

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